7-Oxa-10-azaspiro[4.6]undecane
Overview
Description
“7-Oxa-10-azaspiro[4.6]undecane” is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of spirocyclic molecules like “7-Oxa-10-azaspiro[4.6]undecane” often involves radical chemistry . A general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed. The key synthetic step was iodocyclization . More than 150 oxa-spirocyclic compounds were prepared .
Molecular Structure Analysis
The molecular structure of “7-Oxa-10-azaspiro[4.6]undecane” contains a total of 29 bonds, including 12 non-H bonds, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .
Chemical Reactions Analysis
The preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton often involves free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected .
Physical And Chemical Properties Analysis
“7-Oxa-10-azaspiro[4.6]undecane” is a liquid at room temperature .
Scientific Research Applications
Chemistry
“7-Oxa-10-azaspiro[4.6]undecane” is a chemical compound with the CAS Number: 123643-70-9 . It has a molecular weight of 155.24 and its InChI key is FCXWAWABZBPTQH-UHFFFAOYSA-N .
Pharmacology
Compounds with a similar structure, such as psammaplysins, ceratinamides, frondoplysins, ceratinadins, and psammaceratins, have shown significant biological properties including growth inhibitory, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects .
Biochemistry
In a study, the OXA-10 class D β-lactamase has been reported to contribute to carbapenem resistance in non-fermenting Gram-negative bacilli .
Safety And Hazards
Future Directions
The future directions for “7-Oxa-10-azaspiro[4.6]undecane” and similar compounds could involve further exploration of their synthesis and potential applications. The incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . More potent oxa-spirocyclic analogues of antihypertensive drug terazosin were synthesized and studied in vivo .
properties
IUPAC Name |
7-oxa-10-azaspiro[4.6]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(3-1)7-10-5-6-11-8-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXWAWABZBPTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-10-azaspiro[4.6]undecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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